Epioritin-4alpha-ol

Description

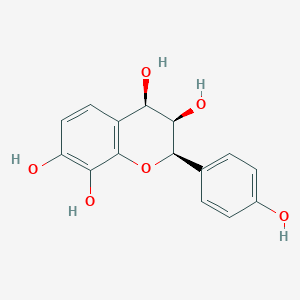

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O6 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

(2R,3R,4R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |

InChI |

InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,11,13-14,16-20H/t11-,13-,14-/m1/s1 |

InChI Key |

JSZRJOLRIBESNT-MRVWCRGKSA-N |

SMILES |

C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H]([C@@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Distribution of Epioritin 4alpha Ol

Identification in Plant Species, with Emphasis on the Acacia Genus

Epioritin-4alpha-ol has been identified as a constituent of several plant species, most notably within the Acacia genus of the Fabaceae family. Research has consistently reported its presence in the heartwood of Acacia caffra and Acacia galpinii. researchgate.netnih.govresearchgate.net These species, native to southern Africa, are known for their rich and complex phytochemical profiles, particularly their content of proanthocyanidins (B150500), which are oligomers and polymers of flavonoid units.

Beyond the Acacia genus, this compound has also been identified in Albizia lebbek, another member of the Fabaceae family. The compound is part of a diverse array of flavonoids and other phenolic compounds found in these plants. The identification of this compound is often in the context of studies on proteracacinidins and promelacacinidins, which are specific types of proanthocyanidins. researchgate.netresearchgate.net

The following table summarizes the plant species in which this compound has been identified:

| Family | Genus | Species | Plant Part |

| Fabaceae | Acacia | caffra | Heartwood |

| Fabaceae | Acacia | galpinii | Heartwood |

| Fabaceae | Albizia | lebbek |

Targeted Extraction Protocols from Botanical Sources

The extraction of this compound from its botanical sources is typically part of a broader extraction of flavonoids and other phenolic compounds. The heartwood of the source plant is the primary material used for extraction. prota4u.orgnih.govjournalijar.com

A general protocol for the extraction of these compounds involves the following steps:

Sample Preparation: The heartwood is first dried, often under shelter to prevent degradation by sunlight, and then pulverized into a fine powder to increase the surface area for solvent extraction. researchgate.net

Solvent Extraction: The powdered plant material is then subjected to extraction with a polar solvent. Methanol (B129727) and ethanol (B145695) are commonly used, often in aqueous solutions. researchgate.netnih.gov For instance, one study on Acacia auriculiformis heartwood found that a 75% methanol solution at 75°C provided an optimal yield of total flavonoids. researchgate.net The extraction is typically carried out for several hours.

Filtration and Concentration: After the extraction period, the mixture is filtered to remove solid plant debris. The resulting filtrate, containing the dissolved phytochemicals, is then concentrated under reduced pressure to yield a crude extract.

This crude extract contains a complex mixture of compounds, from which this compound must be isolated.

Chromatographic and Other Isolation Techniques for this compound

The isolation of pure this compound from the crude extract is a multi-step process that relies on various chromatographic techniques. These methods separate compounds based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase.

Commonly employed chromatographic techniques include:

Column Chromatography: This is often the initial step in the fractionation of the crude extract.

Sephadex LH-20: This size-exclusion chromatography medium is widely used for the separation of proanthocyanidins. scienceopen.comacs.orgdntb.gov.ua The separation is based on the molecular size of the compounds, with larger molecules eluting first. A gradient of solvents, such as water, methanol, and acetone, is often used to elute the different fractions. scienceopen.comdntb.gov.ua

Diaion HP20SS: This is another resin used in column chromatography for the separation of flavonoids. acs.org

High-Performance Liquid Chromatography (HPLC): For final purification, preparative and reverse-phase HPLC are utilized.

Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. nih.govmdpi.com This method is effective in separating the individual flavonoid stereoisomers from the complex mixtures obtained after initial column chromatography.

The combination of these techniques allows for the isolation of this compound in a purified form, enabling its structural elucidation and further study.

Stereoisomeric Purity of Natural Isolates

The natural isolates of compounds like this compound are often a complex mixture of stereoisomers. The structure of this compound contains multiple chiral centers, leading to the possibility of various stereoisomers.

Research on the proanthocyanidins from Acacia species has led to the identification of numerous dimeric and trimeric flavonoids where this compound is a constituent unit. nih.govresearchgate.net These studies have identified several stereoisomers, such as:

epioritin-(4beta-->5)-epioritin-4alpha-ol nih.gov

ent-oritin-(4beta-->5)-epioritin-4alpha-ol nih.gov

The identification of these different stereochemically linked compounds indicates that this compound does not occur in a single, stereoisomerically pure form in nature. Instead, it is part of a complex mixture of related flavonoid structures. The specific stereoisomeric composition can vary depending on the plant source and the specific biosynthetic pathways active within the plant. The detailed quantification of the stereoisomeric purity of a natural isolate of this compound is challenging and not extensively reported, as the focus of much of the research has been on the identification of the full range of proanthocyanidin (B93508) diversity.

Chemical Synthesis and Derivatization Strategies for Epioritin 4alpha Ol

Total Synthesis Routes to Epioritin-4alpha-ol and its Diastereomers

The total synthesis of this compound, while not extensively documented as a standalone target, can be conceptualized through established synthetic routes for flavan-3,4-diols. These routes often involve the construction of the characteristic chromane (B1220400) skeleton followed by the introduction of the necessary hydroxyl groups with appropriate stereochemistry. A common strategy commences with the synthesis of a chalcone (B49325) precursor, which is then subjected to a series of reactions to form the heterocyclic C-ring.

One plausible synthetic pathway begins with the condensation of a suitably protected phloroglucinol (B13840) derivative (representing the A-ring) with a protected 3,4-dihydroxy-cinnamaldehyde derivative (providing the B-ring and the three carbons of the C-ring). The resulting chalcone can then undergo an acid-catalyzed cyclization to yield a flavanone (B1672756). Subsequent reduction of the C4-carbonyl group of the flavanone is a critical step. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions, which can lead to the formation of either the α- or β-diol. To achieve the specific stereochemistry of this compound (3,4-trans configuration of the hydroxyl groups), a carefully selected reducing agent that favors the formation of the α-alcohol at C4 is necessary.

Another approach involves the use of a Heck reaction to couple an o-acetoxyiodobenzene with a 1-(3,4-dimethoxyphenyl)-prop-2-en-1-one, which can then be cyclized to form the flavonoid skeleton. The final steps would involve deprotection and stereoselective hydroxylation to yield the target flavan-3,4-diol.

Stereocontrolled Approaches in this compound Synthesis

Achieving the correct stereochemistry at the C3 and C4 positions of the flavan (B184786) nucleus is a significant challenge in the synthesis of this compound. The desired product has a trans relationship between the C3-hydroxyl group and the C4-hydroxyl group. Stereocontrolled synthesis is crucial for obtaining enantiomerically pure compounds and for studying the biological activities of specific stereoisomers.

One effective method for controlling stereochemistry is through substrate-directed reductions. The presence of a hydroxyl group at the C3 position can influence the facial selectivity of the reduction of the C4-ketone in a flavanone precursor. The use of bulky reducing agents can also play a role in directing the hydride attack to the less hindered face of the carbonyl group, thus favoring the formation of one diastereomer over the other.

Furthermore, chiral catalysts can be employed to achieve asymmetric synthesis, leading to the selective formation of one enantiomer. For instance, the use of chiral boron-containing reagents in the coupling of flavonoid monomers has been explored for the synthesis of biflavonoids and could be adapted for the stereocontrolled synthesis of monomeric units like this compound. The development of stereocontrolled procedures is essential for producing substantial quantities of specific stereoisomers for further biological evaluation.

Preparation of Semi-Synthetic this compound Analogues and Precursors

Semi-synthetic approaches, starting from readily available natural products, offer an alternative to total synthesis for obtaining this compound and its analogues. Flavonoids are abundant in many plants, and their isolation can provide advanced intermediates for further chemical modification. For instance, related flavonoids with a different oxidation pattern or stereochemistry can be chemically converted into this compound.

Flav-3-en-3-ols are versatile precursors in the synthesis of flavonoids and are implicated in the biogenesis of tannins. The synthesis of these precursors can be a key step in a semi-synthetic route. For example, a naturally occurring flavanone could be converted to a flav-3-en-3-ol, which could then be subjected to stereoselective hydroxylation to introduce the C4-hydroxyl group with the desired alpha configuration.

The preparation of semi-synthetic analogues often involves the modification of the hydroxyl groups on the A and B rings. This can be achieved through selective protection, methylation, or glycosylation, leading to a library of compounds that can be used to probe structure-activity relationships.

| Synthesis Strategy | Starting Materials | Key Intermediates | Key Reactions | Stereochemical Control |

| Total Synthesis | Protected Phloroglucinol, Protected 3,4-dihydroxy-cinnamaldehyde | Chalcone, Flavanone | Aldol Condensation, Cyclization, Carbonyl Reduction | Substrate-directed reduction, Chiral catalysts |

| Semi-synthesis | Related natural flavonoids | Flav-3-en-3-ol | Oxidation, Reduction, Hydroxylation | Stereoselective reagents |

Derivatization Methods for Enhanced Structural Characterization and Reactivity Studies

The structural elucidation of flavonoids like this compound relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Derivatization of the hydroxyl groups is a common strategy to improve the solubility of these compounds in organic solvents and to enhance their volatility for gas chromatography-mass spectrometry (GC-MS) analysis.

Acetylation of the hydroxyl groups to form peracetates is a widely used method. This not only improves solubility but also shifts the proton and carbon signals in the NMR spectrum, which can help in resolving overlapping signals and in the assignment of the relative stereochemistry of the molecule. The use of silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to produce trimethylsilylated derivatives is another effective technique, particularly for GC-MS analysis.

For reactivity studies, derivatization can be used to selectively block certain hydroxyl groups while leaving others free to react. This allows for the investigation of the role of specific hydroxyl groups in, for example, the formation of interflavanoid bonds in proanthocyanidins (B150500). The reaction of epioritin-4β-ol with phloroglucinol under mild aqueous acidic conditions to exclusively yield the epioritin-(4β → 2)-phloroglucinol adduct demonstrates the influence of the C3-hydroxyl group on the reactivity at C4.

Derivatization with chiral reagents can be used to determine the absolute configuration of this compound. By creating diastereomeric derivatives that can be distinguished by NMR or chromatography, the enantiomeric purity of a synthetic sample can be assessed. The use of derivatization in conjunction with techniques like ion mobility-mass spectrometry can provide critical structural information for the identification of unknown flavonoids.

Structural Chemistry and Advanced Spectroscopic Characterization of Epioritin 4alpha Ol

Comprehensive Elucidation of Absolute Configuration (e.g., at C-2, C-3, C-4)

The absolute configuration of Epioritin-4alpha-ol is defined by the stereochemistry at three chiral centers on its heterocyclic C-ring: C-2, C-3, and C-4. As a member of the flavan-3,4-diol family, its stereochemical assignment is crucial for understanding its biosynthesis and chemical reactivity. This compound is systematically defined with a (2R,3S,4R) configuration.

The determination of this absolute configuration is achieved through a combination of spectroscopic and chiroptical methods. The "epioritin" nomenclature indicates a 2,3-cis relative stereochemistry, differentiating it from its 2,3-trans epimer, "oritin." The designation "4alpha-ol" specifies the orientation of the hydroxyl group at the C-4 position. In the context of flavan-3,4-diols, the 'alpha' (α) and 'beta' (β) notation describes the relative orientation of the C-4 substituent to the C-2 aryl (B-ring) group. For this compound, the 4-OH group is trans to the 3-OH group.

The unequivocal assignment of the absolute configuration of the constituent flavanyl units in related natural products has been achieved through methods like reductive cleavage of ethereal interflavanoyl bonds, followed by spectroscopic analysis of the resulting monomers. researchgate.net The establishment of the absolute configuration for the eight diastereoisomers of flavan-3,4-diols has been systematically studied, providing a reliable framework for assigning stereochemistry to newly isolated compounds like this compound. nih.govcapes.gov.br

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of flavonoids, including this compound. ¹H, ¹³C, and various 2D NMR experiments (such as COSY, HSQC, and HMBC) are employed to determine the connectivity and relative stereochemistry of the molecule.

¹H NMR spectroscopy provides critical information on the relative configuration of the C-ring protons. The coupling constants (J-values) between H-2, H-3, and H-4 are diagnostic of their dihedral angles and thus their cis or trans relationship. For flavan-3,4-diols with a 2,3-cis configuration like Epioritin, a small J₂,₃ value is typically observed. researchgate.net The J₃,₄ coupling constant further elucidates the relationship between the C-3 and C-4 substituents.

Table 1: Representative ¹H and ¹³C NMR Data for the Heterocyclic Ring of Flavan-3,4-diol Derivatives (Note: Data are representative and can vary based on solvent and specific derivatization. This table is illustrative of typical values.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Coupling Constants (Hz) |

|---|---|---|---|

| C-2 | ~5.0-5.2 | ~78-82 | J₂,₃: ~1-4 Hz (for cis) |

| C-3 | ~4.0-4.3 | ~66-70 | J₃,₄: ~2-5 Hz |

| C-4 | ~4.6-4.9 | ~68-72 | |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for determining the absolute configuration of chiral molecules like this compound. fiveable.menih.gov These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule as a function of wavelength. kud.ac.in

For flavonoids, the CD spectrum provides information about the chirality of the entire molecule. The Cotton effects observed in the CD spectrum, particularly those corresponding to the ¹Lₐ (around 200-240 nm) and ¹Lₑ (around 260-280 nm) electronic transitions of the A-ring benzene (B151609) chromophore, are sensitive to the absolute configuration at C-2 and the conformation of the heterocyclic C-ring. hebmu.edu.cn The sign and magnitude of these Cotton effects can be correlated to specific stereoisomers.

Systematic studies on all eight diastereoisomers of flavan-3,4-diols have demonstrated that CD data permit the unambiguous assignment of the absolute configuration at all stereocenters of the heterocyclic ring. nih.govcapes.gov.br Therefore, by comparing the experimental CD spectrum of an isolated compound like this compound with the established data for the known stereoisomers, its (2R,3S,4R) configuration can be confidently confirmed. nih.govhebmu.edu.cn

Conformational Analysis and Molecular Modeling of the Flavan (B184786) Skeleton

The flavan skeleton of this compound is not planar and exists in a dynamic equilibrium between different conformations. The heterocyclic C-ring typically adopts a half-chair or a sofa conformation. The thermodynamically preferred conformation is the one that minimizes steric interactions between the substituents.

In most naturally occurring flavanoids, the bulky aryl group at C-2 adopts a pseudo-equatorial orientation to reduce steric strain. hebmu.edu.cn The relative orientations of the hydroxyl groups at C-3 and C-4 are then either pseudo-axial or pseudo-equatorial depending on the specific isomer and its conformation. The preferred conformation of the C-ring directly influences the dihedral angles between the protons, which in turn determines the coupling constants observed in the ¹H NMR spectrum.

Characterization of Isomeric Forms and Related Compounds (e.g., Oritin-4alpha-ol, Epioritin-4beta-ol)

This compound is part of a large family of structurally related flavan-3,4-diols and their oligomers, which have been extensively isolated from natural sources, particularly the heartwood of Acacia species like Acacia caffra and Acacia galpinii. researchgate.netresearchgate.net The characterization of these isomers is essential for understanding the biodiversity and chemotaxonomy of these plants.

The primary isomers of this compound are its epimers at C-3 and C-4:

Oritin-4alpha-ol : This is the C-3 epimer, possessing a 2,3-trans configuration.

Epioritin-4beta-ol : This is the C-4 epimer, where the hydroxyl group at C-4 has the opposite orientation (beta). researchgate.net

Oritin-4beta-ol : This compound is an epimer at both C-3 and C-4 relative to this compound. lipidmaps.org

In nature, this compound rarely occurs in isolation. It is frequently found as a constituent unit in dimeric and trimeric proanthocyanidins (B150500), linked to other flavanol units through either carbon-carbon or ether bonds. The structural elucidation of these complex oligomers relies on advanced spectroscopic methods to determine the nature of the linkage and the absolute configuration of each monomeric unit. researchgate.netresearchgate.net

Table 2: Selected Isomers and Naturally Occurring Related Compounds

| Compound Name | Relationship to this compound | Natural Source Example | Reference(s) |

|---|---|---|---|

| Oritin-4alpha-ol | C-3 Epimer (2,3-trans) | Acacia galpinii | researchgate.net |

| Epioritin-4beta-ol | C-4 Epimer | Acacia caffra, Acacia cultriformis | researchgate.net |

| Oritin-4beta-ol | C-3 and C-4 Epimer | Acacia galpinii | nih.gov |

| ent-Oritin-(4α→6)-epioritin-4α-ol | Dimer containing Epioritin-4α-ol unit | Acacia galpinii | capes.gov.br |

| Epioritin-(4β→5)-epioritin-4α-ol | Dimer containing Epioritin-4α-ol unit | Acacia galpinii, Acacia caffra | researchgate.netnih.gov |

| Epioritin-4α-ol-(6→6)-epioritin-4β-ol | Bis-leucoteracacinidin dimer | Acacia galpinii, Acacia caffra | researchgate.net |

| Epioritin-(4β→6)-oritin-(4α→6)-epioritin-4α-ol | Trimer containing Epioritin-4α-ol unit | Acacia galpinii | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Oritin-4alpha-ol |

| Epioritin-4beta-ol |

| Oritin-4beta-ol |

| Oritin |

| ent-Oritin-(4α→6)-epioritin-4α-ol |

| Epioritin-(4β→5)-epioritin-4α-ol |

| Epioritin-4α-ol-(6→6)-epioritin-4β-ol |

Biosynthetic Pathways and Enzymatic Transformations Involving Epioritin 4alpha Ol

Integration of Epioritin-4alpha-ol within the Broader Flavonoid Biosynthetic Cascade

This compound is classified as a flavan-3,4-diol, a subgroup of flavonoids. naturalproducts.net Its biosynthesis is an integral part of the larger phenylpropanoid and flavonoid pathways, which are responsible for producing a wide array of secondary metabolites in plants. mdpi.com The journey begins with the amino acid phenylalanine, which is converted through a series of steps into 4-coumaroyl-CoA. mdpi.com This molecule serves as a key entry point into flavonoid synthesis.

The core flavonoid structure is formed when chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, creating a chalcone. mdpi.com This chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756). mdpi.com Flavanones are critical intermediates that stand at a metabolic crossroads. They can be directed towards various flavonoid classes, including isoflavones, flavones, and, importantly, the precursors to this compound.

The direct precursors for the synthesis of flavan-3,4-diols are dihydroflavonols (also called flavanonols). nih.gov These are formed from flavanones through the action of flavanone 3-hydroxylase (F3H). nih.gov Dihydroflavonols represent a crucial branch point in the pathway, serving as substrates for the synthesis of both flavonols and the leucoanthocyanidin/anthocyanin branches. nih.gov this compound, as a flavan-3,4-diol (a type of leucoanthocyanidin), arises directly from this branch of the flavonoid cascade. naturalproducts.netnih.gov

Putative Enzymatic Steps Leading to this compound Formation

The formation of this compound is believed to be catalyzed by a key enzyme in the flavonoid pathway: Dihydroflavonol 4-reductase (DFR). nih.gov This NADPH-dependent reductase is responsible for the stereospecific reduction of the keto group at position C-4 of a dihydroflavonol to a hydroxyl group, yielding a flavan-3,4-diol (leucoanthocyanidin). nih.gov

The specific substrate for the synthesis of this compound is the corresponding dihydroflavonol, which based on its structure is oritin (7,8,3',4'-tetrahydroxydihydroflavonol). The enzyme DFR would catalyze the following reaction:

Oritin + NADPH + H⁺ → this compound + NADP⁺

This enzymatic step is a pivotal point, as it commits the precursor to the proanthocyanidin (B93508) and anthocyanin pathways. The DFR enzyme often competes for the same dihydroflavonol substrates with flavonol synthase (FLS), which would otherwise convert the precursor into a flavonol. nih.gov

Role as an Intermediate in the Biosynthesis of Condensed Tannins

This compound is a monomeric building block, or intermediate, in the biosynthesis of a specific class of proanthocyanidins (B150500) (condensed tannins). researchgate.net Proanthocyanidins are oligomeric and polymeric flavonoids that play roles in plant defense. researchgate.net

Research has identified this compound as a constituent unit in complex, oligomeric proteracacinidins and promelacacinidins, particularly from the heartwood of Acacia species. researchgate.netresearchgate.netnih.gov In these larger molecules, this compound units are linked to other flavan-3-ol (B1228485) or flavan-3,4-diol units through carbon-carbon (C-C) or ether (C-O-C) bonds. researchgate.netresearchgate.net

Examples of complex oligoflavonoids that incorporate this compound include:

epioritin-(4β→6)-oritin-(4α→6)-epioritin-4alpha-ol researchgate.netresearchgate.net

epioritin-(4β→5)-epioritin-4alpha-ol researchgate.netnih.gov

oritin-(4α→7, 5→6)-epioritin-4α-ol researchgate.netresearchgate.net

epioritin-(4β→6)-epimesquitol-4alpha-ol researchgate.net

The presence of this compound as a terminal or internal unit in these varied and complex structures underscores its fundamental role as a reactive intermediate in the enzymatic or chemical assembly of condensed tannins. researchgate.netresearchgate.net

Comparison with Biosynthesis of Related Flavan-3,4-Diols

The biosynthesis of this compound is analogous to that of other common flavan-3,4-diols (leucoanthocyanidins). The core enzymatic transformation is the same: the reduction of a dihydroflavonol by Dihydroflavonol 4-reductase (DFR). nih.gov The diversity among flavan-3,4-diols arises primarily from the specific dihydroflavonol substrate used by the enzyme, which differs in the hydroxylation pattern of the B-ring. nih.gov

The table below compares the biosynthetic origins of this compound with other well-known flavan-3,4-diols.

| Flavan-3,4-diol (Leucoanthocyanidin) | Dihydroflavonol Precursor | B-Ring Hydroxylation Pattern | Key Enzyme |

|---|---|---|---|

| This compound | Oritin | 3',4',8-Trihydroxy | Dihydroflavonol 4-reductase (DFR) |

| Leucopelargonidin | Dihydrokaempferol (DHK) | 4'-Hydroxy | Dihydroflavonol 4-reductase (DFR) |

| Leucocyanidin | Dihydroquercetin (DHQ) | 3',4'-Dihydroxy | Dihydroflavonol 4-reductase (DFR) |

| Leucodelphinidin | Dihydromyricetin (DHM) | 3',4',5'-Trihydroxy | Dihydroflavonol 4-reductase (DFR) |

Data sourced from multiple references. nih.gov

This comparison highlights that while the fundamental enzymatic mechanism is conserved, the specific metabolic channel leading to a particular flavan-3,4-diol is determined by the enzymatic steps earlier in the flavonoid pathway (e.g., action of flavonoid 3'-hydroxylase and flavonoid 3',5'-hydroxylase) that produce the specific dihydroflavonol precursor.

Mechanisms of Oligomerization and Interflavanoid Bond Formation from Epioritin 4alpha Ol

Acid-Catalyzed Condensation Reactions of Epioritin-4alpha-ol

Acid-catalyzed condensation is the fundamental mechanism driving the oligomerization of this compound. mdpi.combeilstein-journals.orgbme.hunih.gov This process begins with the protonation of the C-4 hydroxyl group, which is a benzylic alcohol, making it a good leaving group. Subsequent loss of a water molecule generates a highly reactive flavan-4-yl carbocation (or an equivalent electrophilic species). nih.gov This carbocation is the key intermediate that enables the formation of interflavanoid bonds.

The stability and reactivity of this C-4 carbocation are influenced by the stereochemistry of the flavan-3,4-diol. The resulting electrophile then undergoes aromatic substitution reactions with the nucleophilic A-ring of another flavan-3-ol (B1228485) or flavan-3,4-diol unit. nih.gov Research on the self-condensation of epioritin-4α-ol under mild acidic conditions has confirmed the formation of various dimeric proteracacinidins, demonstrating the viability of this pathway. africaresearchconnects.comcolab.wsresearchgate.net

Formation of Carbon-Carbon Interflavanoid Linkages

In the presence of potent flavan-3-ol nucleophiles, the formation of carbon-carbon (C-C) bonds is a predominant outcome of acid-catalyzed condensation. nih.gov The electron-rich A-rings of flavonoid units provide nucleophilic centers at the C-6 and C-8 positions for electrophilic attack by the C-4 carbocation generated from this compound.

The linkage between the C-4 of the chain-extender unit and the C-6 of the terminal unit is a common bonding pattern in B-type proanthocyanidins (B150500). researchgate.net Studies on the heartwood of Acacia galpinii have led to the isolation and synthesis of the dimeric proteracacinidin, epioritin-(4β→6)-epioritin-4α-ol. africaresearchconnects.com This compound's structure was confirmed through synthesis by treating epioritin-4α-ol under mild acidic conditions. researchgate.net The formation of this C(4)→C(6) linkage is also observed in more complex oligomers. For instance, trimeric proteracacinidins featuring exclusive C-C bonds have been identified, such as epioritin-(4β→6)-epioritin-(4β→6)-epioritin-4α-ol and epioritin-(4β→6)-oritin-(4α→6)-epioritin-4α-ol. researchgate.netresearchgate.net

A synthetic study involving the activation of epioritin-4β-ol and 4α-ols with silver tetrafluoroborate (B81430) (AgBF₄) also yielded the C-C linked dimer, epioritin-(4β→6)-epioritin-4α-ol, alongside ether-linked products. arabjchem.org

Table 1: Examples of this compound Derived Oligomers with C(4)→C(6) Linkages

| Compound Name | Linkage Type | Natural Source / Synthesis |

| Epioritin-(4β→6)-epioritin-4α-ol | C(4)→C(6) | Isolated from Acacia galpinii; Synthesized via acid catalysis and AgBF₄ promotion. africaresearchconnects.comarabjchem.org |

| Epioritin-(4β→6)-epioritin-(4β→6)-epioritin-4α-ol | C(4)→C(6) | Identified in studies of trimeric proteracacinidins. researchgate.netresearchgate.net |

| Epioritin-(4β→6)-oritin-(4α→6)-epioritin-4α-ol | C(4)→C(6) | Identified as a rare trimeric proteracacinidin. researchgate.netresearchgate.net |

While C(4)→C(8) linkages are the most common interflavanoid bonds found in the majority of proanthocyanidins, such as procyanidins derived from catechin (B1668976) and epicatechin, the documentation for this compound derived oligomers is distinct. nsf.gov The nucleophilicity of the A-ring is influenced by its substitution pattern. In flavonoids with a 7,8-dihydroxy A-ring, such as epioritin, the relative reactivity of the C-6 and C-8 positions can differ from that of the more common 5,7-dihydroxy flavonoids. The existing literature on proteracacinidins isolated from sources like Acacia species prominently highlights the formation of C(4)→C(6) and the rarer C(4)→C(5) linkages. Specific, named examples of this compound oligomers formed via a C(4)→C(8) bond are not extensively reported in the reviewed chemical literature, which has focused on the more unusual bonding patterns exhibited by this precursor.

The formation of a C(4)→C(5) interflavanoid bond is considered rare in proanthocyanidin (B93508) chemistry. However, this linkage has been identified in oligomers derived from epioritin. From the heartwoods of Acacia galpinii and Acacia caffra, the proteracacinidin dimer epioritin-(4β→5)-epioritin-4α-ol has been isolated. researchgate.net The characterization of this compound extends the known structural diversity of proanthocyanidins and highlights the unique reactivity of 7,8-dihydroxylated flavonoids. Additionally, a doubly-linked analogue, epioritin-(4β→5, 3→4)-oritin-4α-ol, which possesses both a C-C and an ether linkage, has been found, further demonstrating the potential for C-5 involvement in bond formation. researchgate.net

C(4)→C(8) Linkages (if applicable for this compound-derived oligomers)

Formation of Ether (C-O-C) Interflavanoid Linkages

In environments where potent flavan-3-ol nucleophiles are absent or when reaction conditions favor it, alternative nucleophiles such as the hydroxyl groups of the flavonoid skeleton can participate in bond formation. nih.gov This leads to the creation of ether (C-O-C) linkages, resulting in another class of proanthocyanidins.

The generation of the C-4 carbocation from this compound can be followed by nucleophilic attack from a hydroxyl group on an adjacent flavanoid unit, leading to an intermolecular ether bond. Research has successfully identified and synthesized several ether-linked proteracacinidins.

Two notable examples isolated from the heartwood of Acacia caffra are epioritin-(4β→3)-epioritin-4β-ol and epimesquitol-(4β→4)-epioritin-4β-ol. researchgate.net Synthetic approaches have also been developed to create these unique structures. The self-condensation of epioritin-4β-ol, activated with silver tetrafluoroborate, was shown to produce epioritin-(4β→3)-epioritin-4α-ol and epioritin-(4β→4)-epioritin-4α-ol in modest yields. arabjchem.org The first (4→O→3)-linked bis-teracacidins, epioritin-(4β→3)-epioritin-4α-ol and epioritin-(4β→3)-oritin-4α-ol, were identified in the heartwood of Acacia galpinii. researchgate.net These findings underscore the heterogeneity of interflavanoid bonds that can be formed from epioritin precursors. nih.gov

Table 2: Examples of Epioritin-Derived Oligomers with Ether (C-O-C) Linkages

| Compound Name | Linkage Type | Natural Source / Synthesis |

| Epioritin-(4β→3)-epioritin-4α-ol | C(4)→O→C(3) | Isolated from Acacia galpinii; Synthesized using AgBF₄. researchgate.netarabjchem.org |

| Epioritin-(4β→4)-epioritin-4α-ol | C(4)→O→C(4) | Synthesized using AgBF₄. arabjchem.org |

| Epioritin-(4β→3)-epioritin-4β-ol | C(4)→O→C(3) | Isolated from Acacia caffra. researchgate.net |

| Epimesquitol-(4β→4)-epioritin-4β-ol | C(4)→O→C(4) | Isolated from Acacia caffra. researchgate.net |

| Epioritin-(4β→5, 3→4)-oritin-4α-ol | C(4)→C(5) & C(3)→O→C(4) | Isolated from Acacia caffra and Acacia galpinii. researchgate.net |

Doubly-Linked Proteracacinidin Analogues (e.g., (4α→7, 5→6)-epioritin-4α-ol)

A notable and rare class of proanthocyanidins derived from this compound are the doubly-linked proteracacinidin analogues. These complex structures feature two distinct intermolecular bonds between the flavanoid units. An example of such a compound is oritin-(4α→7, 5→6)-epioritin-4α-ol. The formation of these doubly-linked analogues highlights the multiple reactive sites on the this compound molecule and the intricate reaction pathways that can occur in nature.

Several doubly-linked proteracacinidin-type oligoflavanoids have been identified from the heartwood of Acacia caffra and Acacia galpinii. These include:

oritin-(4α→7, 5→6)-epioritin-4α-ol

oritin-(4β→7, 5→6)-epioritin-4α-ol

epioritin-(4β→7, 5→6)-epioritin-4α-ol

epioritin-(4β→7, 5→6)-oritin-4α-ol

ent-oritin-(4β→7, 5→6)-epioritin-4α-ol

The same plant sources also yielded epioritin-(4β→5, 3→4)-oritin-4α-ol, which possesses a rare (4β→5) linkage alongside a unique (3→4) ether linkage. The elucidation of these structures has been primarily achieved through advanced spectroscopic methods.

The formation of these doubly-linked compounds is significant as it demonstrates the heterogeneity of interflavanoid bonds that can form, particularly in the absence of potent flavan-3-ol nucleophiles that typically lead to carbon-carbon bonds.

Stereochemical Control and Selectivity in Oligomerization Processes

The stereochemistry of the resulting oligomers from this compound is a critical aspect of their structure and is influenced by several factors. The inherent stereochemistry of the monomeric units plays a significant role in directing the formation of specific interflavanoid linkages.

In acid-catalyzed condensation reactions, the stereochemistry at C-4 of the carbocation intermediate is a key determinant of the final product's stereochemistry. For instance, the condensation of epioritin-4β-ol with phloroglucinol (B13840) under mild aqueous acidic conditions exclusively yields the epioritin-(4β→2)-phloroglucinol adduct. This high stereoselectivity is attributed to the influence of the α-axial 3-hydroxy group in the C-4 carbocationic intermediate.

The participation of the 3-hydroxyl group is a recurring theme in explaining the stereochemical course of these reactions. While the exact mechanism for the complete stereoselectivity observed in some dimerization reactions of epioritin-4-ol derivatives is still under investigation, it is presumed to involve the neighboring 3-hydroxyl group. This control leads to the preferential formation of certain stereoisomers over others. For example, the synthesis of ether-linked proteracacinidins and promelacacinidins can be directed by activating the hydroxyl groups with reagents like silver tetrafluoroborate (AgBF4), which can influence the stereochemical outcome of the coupling reaction.

Structure Reactivity Relationships in Epioritin 4alpha Ol and Its Oligomeric Derivatives

Influence of Stereochemistry on Chemical Reactivity (e.g., nucleophilic attack, electrophilic substitution)

The three-dimensional arrangement of atoms in Epioritin-4alpha-ol and its oligomeric derivatives profoundly influences their chemical reactivity. The stereochemistry at key positions, particularly C3 and C4 of the heterocyclic C-ring, dictates the course and outcome of reactions such as nucleophilic attack and electrophilic substitution.

This compound, a flavan-3,4-diol, possesses specific stereochemistry that governs its behavior in condensation reactions. Under mild acidic conditions, this compound serves as an electrophilic precursor. The hydroxyl group at C4 can be protonated, leading to the formation of a benzylic carbocation. The stereochemistry of this carbocationic intermediate is crucial in determining the subsequent nucleophilic attack from another flavanol unit. Research on the dimerization of this compound has shown that it yields specific products, such as epioritin-(4β→6)-epioritin-4α-ol and epioritin-(4β→6)-epioritin-4β-ol. africaresearchconnects.com This indicates a stereoselective process where the attack of the nucleophile is directed to one face of the carbocation.

The stereochemistry of the hydroxyl group at the C3 position also exerts significant control. In related profisetinidin-type biflavanoids, an α-axial 3-hydroxy group in a C-4 carbocationic intermediate has been shown to direct the stereoselectivity of nucleophilic attack. researchgate.net For instance, the reaction of epioritin-4β-ol with phloroglucinol (B13840) exclusively yielded the epioritin-(4β→2)-phloroglucinol adduct, a selectivity attributed to the influence of the axial 3-OH group. researchgate.net This neighboring group participation can stabilize the transition state and favor the formation of a specific stereoisomer.

Furthermore, the stereochemical relationship between reactants influences the outcome of synthetic reactions. In SN2-type mechanisms, the approaching nucleophile's trajectory is critical, often requiring a specific alignment facilitated by hydrogen bonding with nearby hydroxyl groups. psu.edu The stereochemistry of the reactants, therefore, not only affects the rate of reaction but is also determinative of the product's final stereostructure. numberanalytics.com The concept of prochiral faces (Re and Si) is essential in understanding these reactions; a nucleophilic attack on the trigonal planar carbocation at C4 can occur from either face, potentially leading to a mixture of diastereomers unless directed by existing chiral centers within the molecule. saskoer.calibretexts.org

| Reactant(s) | Reaction Condition | Key Stereochemical Feature | Major Product(s) | Reference |

|---|---|---|---|---|

| This compound (self-condensation) | Mild acidic | 2,3-cis; 3,4-cis stereochemistry | epioritin-(4β→6)-epioritin-4α-ol, epioritin-(4β→6)-epioritin-4β-ol | africaresearchconnects.com |

| Epioritin-4β-ol + Phloroglucinol | Mild aqueous acid | α-axial 3-OH group | epioritin-(4β→2)-phloroglucinol | researchgate.net |

| 4β-chloroepioritin tri-O-methylether + Phenylmethanethiol | Neutral | 2,3-cis stereochemistry | 4α- and 4β-substituted epioritin derivatives | researchgate.net |

Impact of Interflavanoid Linkage Type on Molecular Stability and Conformation

C-C vs. C-O-C Linkages: Proteracacinidins, the oligomers derived from epioritin, exhibit a variety of linkage types. Common C-C linkages include (4→6) and (4→8) bonds, while ether linkages such as (4→3) and (4→4) have also been identified. arabjchem.org For example, the activation of Epioritin-4-ol with silver tetrafluoroborate (B81430) (AgBF₄) can yield a mixture of products, including ether-linked dimers like epioritin-(4β→4)-epioritin-4α-ol and epioritin-(4β→3)-epioritin-4α-ol, as well as the C-C linked epioritin-(4β→6)-epioritin-4α-ol. arabjchem.org

The type of linkage has a significant impact on the molecule's stability. Ether linkages, particularly the benzylic ether at C4, are generally more labile and susceptible to cleavage under acidic conditions. researchgate.netnactem.ac.uk This reactivity is exploited in the reductive cleavage of these bonds using reagents like sodium cyanoborohydride, which is a key method for determining the absolute configuration of the constituent flavanol units. nactem.ac.uk In contrast, C-C bonds are more robust and less prone to cleavage.

Doubly-Linked Structures: In addition to single C-C or C-O-C bonds, more rigid, doubly-linked proteracacinidins have been identified. researchgate.net These A-type linkages, which can involve bonds such as (4α→7, 5→6), create a more constrained molecular architecture compared to the more flexible B-type single linkages. This rigidity affects the molecule's conformation and how it can interact with other molecules. The formation of these doubly-linked structures often results from further oxidation reactions of their B-type counterparts.

| Linkage Type | Example Compound/Structure | Relative Stability | Notes | Reference |

|---|---|---|---|---|

| C-C Single Bond | epioritin-(4β→6)-epioritin-4α-ol | High | Resistant to mild acid cleavage. | arabjchem.org |

| C-O-C (Ether) Single Bond | epioritin-(4β→3)-epioritin-4α-ol | Low | Labile; readily cleaved by acid or reduction. | arabjchem.orgnactem.ac.uk |

| C-O-C (Ether) Single Bond | epioritin-(4β→4)-epioritin-4α-ol | Low | Labile; benzylic ether susceptible to cleavage. | arabjchem.org |

| Doubly-Linked (A-type) | oritin-(4α→7, 5→6)-epioritin-4α-ol | High | More rigid molecular conformation. | researchgate.net |

Reactivity of Hydroxyl Groups and Aromatic Rings

The reactivity of this compound and its derivatives is centered around its multiple hydroxyl (OH) groups and the nucleophilic character of its aromatic A- and B-rings.

Hydroxyl Group Reactivity: The flavonoid skeleton of epioritin contains several hydroxyl groups with distinct reactivities. The C4-OH group is a benzylic alcohol, making it particularly reactive. It can be activated under acidic or Lewis acid conditions to form a carbocation, which is the key electrophilic intermediate in the formation of proanthocyanidins (B150500). researchgate.netarabjchem.org The self-condensation of epioritin-4-ol, for instance, is initiated by the activation of this C4-OH group. arabjchem.org

The C3-OH group, as discussed previously, plays a crucial role in directing the stereochemistry of reactions at C4 through neighboring group effects. researchgate.net The phenolic hydroxyl groups on the aromatic A- and B-rings are nucleophilic and also possess acidic properties. Their reactivity is critical for the antioxidant properties of these molecules and for their ability to act as nucleophiles in condensation reactions.

Aromatic Ring Reactivity: Epioritin is a proteracacinidin, characterized by a pyrogallol (B1678534) (1,2,3-trihydroxy) pattern on the A-ring (at positions C7 and C8) and a catechol (3',4'-dihydroxy) pattern on the B-ring. The A-ring of epioritin is described as having poor nucleophilicity compared to the phloroglucinol A-ring found in more common procyanidins (like catechin). psu.edu This lower nucleophilicity means that other reactive centers, such as the hydroxyl groups themselves, can participate in interflavanoid bond formation, leading to the prevalence of ether-linked dimers in some reactions. psu.edu

Despite its relatively lower reactivity, the A-ring is the primary nucleophile in the formation of C-C linked dimers. Electrophilic substitution occurs preferentially at the C6 or C8 positions, which are activated by the multiple hydroxyl substituents. The formation of epioritin-(4β→6)-epioritin-4α-ol demonstrates that the C6 position of the A-ring acts as the nucleophile, attacking the C4 carbocation of another epioritin unit. africaresearchconnects.comarabjchem.org The B-ring's catechol moiety is a key site for antioxidant activity, readily donating hydrogen atoms or electrons to scavenge free radicals. nih.govucc.edu.gh

Computational and Quantum Chemical Studies of Reactivity Profiles

While specific quantum chemical studies focusing exclusively on the reactivity profile of this compound are not widely documented, computational methods are instrumental in understanding the structure-reactivity relationships of the broader class of proanthocyanidins to which it belongs. These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Stereochemistry: Computational chemistry is used to determine the stable conformations of these complex oligomers and to rationalize the stereochemical outcomes of their reactions. Semi-empirical methods, such as PM3, have been employed to calculate the preferred stereochemistry of dimeric flavonoids, helping to confirm structures identified through spectroscopic techniques. researchgate.net Such calculations can model the transition states of reactions, explaining why certain stereoisomers are formed preferentially. For example, modeling can clarify how the α-axial 3-hydroxy group in an epioritin-derived carbocation sterically and electronically favors nucleophilic attack from a specific face. researchgate.net

Reactivity Indices: Density Functional Theory (DFT) is a powerful tool used to study the electronic structure and reactivity of flavonoids. researchgate.net By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and charge distributions, researchers can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the nucleophilicity of the A-ring and the electrophilicity of the C4 position can be quantified and compared. These studies can help explain the regioselectivity observed in condensation reactions (e.g., preference for C6 or C8 linkage) and the relative reactivity of different hydroxyl groups.

Although direct computational data for this compound is sparse in the reviewed literature, the established methodologies applied to related procyanidins provide a clear framework for how its reactivity profile could be theoretically investigated. Such studies are crucial for predicting reaction pathways and designing synthetic routes to these complex natural products. psu.eduresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Epioritin 4alpha Ol and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purity assessment of Epioritin-4alpha-ol from intricate plant extracts. Both normal-phase and reversed-phase HPLC are employed, each offering distinct advantages for the analysis of these polar compounds.

Reversed-Phase (RP) HPLC is the most common approach for the analysis of flavonoids. Separation is achieved on a non-polar stationary phase (typically C18-bonded silica) with a polar mobile phase, usually a gradient mixture of water and a milder organic solvent like acetonitrile (B52724) or methanol (B129727), often acidified with formic or acetic acid to improve peak shape and resolution. rsc.org RP-HPLC is highly effective for separating individual flavonoid monomers and smaller oligomers based on their hydrophobicity.

Normal-Phase (NP) HPLC utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. mdpi.com This technique is particularly adept at separating flavonoid oligomers based on their degree of polymerization, a task that can be challenging with reversed-phase methods. A typical mobile phase for NP-HPLC might consist of a gradient of dichloromethane, methanol, and aqueous acetic acid. ijpsonline.com

Purity assessment of an isolated sample of this compound is performed by injecting a concentrated solution onto a validated HPLC system. The presence of a single, sharp, and symmetrical peak at the expected retention time is indicative of high purity. The peak area percentage is used to quantify the purity level. Diode-Array Detection (DAD) is commonly used to acquire UV-Vis spectra across the peak, which can help confirm identity and check for co-eluting impurities.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-40% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | DAD at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15-20 minutes (highly dependent on the specific gradient) |

Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragment Analysis

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation of this compound. It provides information on the molecular weight and the fragmentation pattern of the molecule, which serves as a "fingerprint" for identification. gentechscientific.com

Initially, the sample is ionized, commonly using Electrospray Ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules like flavonoids. The mass analyzer then measures the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C15H14O6), the expected mass of the neutral molecule is approximately 306.079 Da. In negative ion mode ESI, the [M-H]⁻ ion would be observed at m/z 305.071. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. lipidmaps.org

In an MS/MS experiment, the molecular ion ([M-H]⁻) is selected and subjected to fragmentation through collision-induced dissociation (CID). thermofisher.com The resulting fragment ions provide valuable structural information. The fragmentation of flavonoids like this compound typically involves characteristic cleavages of the heterocyclic C-ring. Common fragmentation pathways for flavan-3-ols include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and losses of small neutral molecules like water (H2O) and carbon monoxide (CO).

Table 2: Predicted MS and MS/MS Data for this compound

| Analysis Stage | Ion | Predicted m/z | Interpretation |

| MS1 | [M-H]⁻ | 305.071 | Deprotonated molecular ion of C15H14O6 |

| MS/MS of m/z 305.071 | [M-H-H2O]⁻ | 287.060 | Loss of a water molecule |

| [M-H-C2H2O]⁻ | 263.060 | Fission of the heterocyclic ring | |

| [M-H-C8H6O3]⁻ (RDA) | 151.003 | Retro-Diels-Alder fragmentation of the C-ring | |

| [M-H-C7H8O3]⁻ | 137.024 | Cleavage yielding the B-ring fragment |

Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Online Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing this compound and its derivatives without the need for prior isolation of each compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most widely used hyphenated technique in flavonoid analysis. springernature.com It combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. An LC-MS system can provide the retention time, UV spectrum (with a DAD), and mass spectrum for each component in a mixture in a single run. nih.gov The use of tandem mass spectrometry (LC-MS/MS) further allows for the acquisition of fragmentation data for each separated compound, greatly enhancing the confidence in identification. bibliotekanauki.pl This is particularly useful for distinguishing between isomeric flavonoids, which may have identical masses but different structures and retention times.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another powerful, albeit less common, hyphenated technique. It provides detailed structural information, including the connectivity of atoms and stereochemistry, for compounds separated by HPLC. While MS provides fragmentation data, NMR provides a complete picture of the molecule's carbon-hydrogen framework. Although less sensitive than MS, LC-NMR is invaluable for the unambiguous structure elucidation of novel flavonoid derivatives isolated from natural sources.

Quantitative Analytical Methods for this compound in Complex Mixtures

Accurate quantification of this compound in complex matrices, such as plant extracts or formulated products, is critical for quality control and research purposes. HPLC-based methods are the gold standard for this application. scielo.brjapsonline.com

The most common approach is HPLC with UV or DAD detection . researchgate.net This method relies on the development of a calibration curve using an authentic, purified standard of this compound. A series of solutions with known concentrations of the standard are injected, and the peak area is plotted against the concentration. The resulting linear regression equation is then used to calculate the concentration of this compound in an unknown sample based on its measured peak area.

For higher selectivity and sensitivity, especially in very complex matrices or when trace levels are being measured, HPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode is used. researchgate.net In MRM, the mass spectrometer is set to detect a specific precursor-to-product ion transition (e.g., m/z 305.1 → 287.1 for this compound). This highly specific detection method minimizes interference from other co-eluting compounds, leading to more accurate and precise quantification.

Table 3: Example Calibration Data for Quantitative HPLC-UV Analysis of this compound

| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 55,200 |

| 5.0 | 278,500 |

| 10.0 | 549,800 |

| 25.0 | 1,380,500 |

| 50.0 | 2,755,000 |

| Linear Regression | y = 55000x + 150 |

| Correlation Coefficient (R²) | 0.9998 |

Research Significance and Broader Scientific Implications Non Clinical Focus

Contribution to Understanding Natural Product Diversity and Chemistry

The study of compounds like Epioritin-4alpha-ol is fundamental to appreciating the immense chemical diversity that exists in the plant kingdom. nih.gov Natural products exhibit a vast range of structures, and each newly identified compound adds another piece to the puzzle of biosynthesis and evolutionary adaptation. nih.govelsevier.com this compound, being a flavan-3,4-diol, represents a specific subclass of flavonoids, and its isolation and characterization from various plant sources, notably species of Acacia, have broadened our knowledge of flavonoid distribution and structural variation. naturalproducts.netresearchgate.net

The complexity of natural products is further highlighted by the existence of oligomeric flavonoids, where basic flavonoid units are linked together. Research has revealed that this compound can be a constituent of more complex structures, such as proteracacinidins and promelacacinidins. researchgate.net For instance, dimeric and trimeric proanthocyanidins (B150500) incorporating the this compound moiety have been identified in the heartwood of Acacia caffra and Acacia galpinii. researchgate.netresearchgate.net These include compounds with both carbon-carbon and ether linkages, such as epioritin-(4β→6)-oritin-(4α→6)-epioritin-4alpha-ol and the unique bis-leucoteracacinidin, this compound-(6→6)-epioritin-4beta-ol. researchgate.netresearchgate.net The discovery of these intricate molecules underscores the sophisticated chemical machinery within plants and provides a deeper understanding of the structural possibilities within the flavonoid class.

The identification of various stereoisomers and linkage types in these oligomers, such as (4→5)-linked proteracacinidins, further expands the known diversity of these compounds. researchgate.netresearchgate.net This detailed structural elucidation is crucial for building comprehensive natural product databases and for understanding the structure-activity relationships of these complex molecules.

Application as a Reference Standard in Phytochemical Research

In the field of phytochemistry, the availability of pure, well-characterized compounds is essential for the accurate identification and quantification of constituents in plant extracts. This compound serves as a valuable reference standard in this regard. sigmaaldrich.com Researchers rely on such standards for a variety of analytical techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

By comparing the analytical data of an unknown compound in a plant extract to that of a known reference standard like this compound, scientists can confidently identify its presence and determine its concentration. This is critical for studies aiming to:

Profile the chemical composition of different plant species: Establishing the phytochemical fingerprint of a plant is a fundamental step in chemotaxonomy and in understanding its potential uses.

Investigate the biosynthesis of flavonoids: By tracking the presence and concentration of intermediates like this compound, researchers can elucidate the metabolic pathways leading to more complex flavonoids.

Standardize herbal extracts: For research on the biological activities of plant extracts, it is crucial to have a consistent and well-defined chemical composition, which is achieved through standardization using reference compounds.

The availability of phytochemical standards from reputable sources ensures the reliability and reproducibility of research findings across different laboratories. sigmaaldrich.com

Significance in the Study of Plant Metabolism and Secondary Metabolite Function

This compound is a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. nih.govresearchgate.net Instead, these compounds often play crucial roles in the plant's interaction with its environment. researchgate.netmaxapress.commdpi.com The study of this compound and its derivatives provides insights into the intricate world of plant secondary metabolism.

Leucoanthocyanidins, the class to which this compound belongs, are known intermediates in the biosynthesis of anthocyanins, the pigments responsible for many of the red, purple, and blue colors in flowers and fruits. ebi.ac.uk Although colorless themselves, leucoanthocyanidins can be converted to colored anthocyanidins under certain conditions. ebi.ac.uk Research has shown that leucoanthocyanidins are intermediates in the biosynthesis of anthocyanidins in plants like Matthiola incana. ebi.ac.uk Therefore, studying the metabolic fate of this compound can help to unravel the complex regulatory networks that control plant pigmentation.

Furthermore, secondary metabolites are often involved in a plant's defense mechanisms against herbivores and pathogens. maxapress.commdpi.com While specific defense roles for this compound are not extensively documented in the provided search results, the broader class of flavonoids and proanthocyanidins are well-known for their roles as feeding deterrents and antimicrobial agents. The presence of this compound in the heartwood of Acacia species, a tissue that requires long-term protection from decay and insect attack, suggests a potential role in plant defense.

Implications for the Study of Astringency and Color in Plant-Derived Products

The chemical properties of this compound and its oligomers have direct implications for the sensory characteristics and appearance of various plant-derived products, including beverages and wood.

Astringency: Proanthocyanidins, also known as condensed tannins, are major contributors to the astringent taste of many foods and beverages, such as red wine, tea, and some fruit juices. researchgate.net This sensation is caused by the ability of these polyphenolic compounds to precipitate proteins, including those found in saliva. The structure of the proanthocyanidin (B93508), including the nature of its constituent units like this compound and the way they are linked, influences the degree and quality of the astringency. researchgate.net Understanding the contribution of specific proanthocyanidins derived from this compound can help in managing the sensory profile of these products.

Color: While this compound itself is colorless, its conversion to colored compounds is significant. ebi.ac.uk As a leucoanthocyanidin, it is a precursor to anthocyanidins. ebi.ac.uk This transformation can occur during the processing of plant materials, such as the fermentation of wine or the aging of wood, contributing to the final color of the product. In the context of wood, the heartwood of many Acacia species is known for its rich colors. The presence of flavonoids, including the precursors to colored compounds like this compound, plays a role in the development of these hues. The oxidative and enzymatic reactions that these compounds undergo over time can lead to the formation of complex pigments that enhance the aesthetic value of the wood. researchgate.net

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Methodologies

The complex stereochemistry of flavonoids like Epioritin-4alpha-ol presents a considerable challenge to synthetic chemists. The development of novel, highly stereoselective synthetic routes is paramount for producing sufficient quantities of the pure compound and its analogues for in-depth biological evaluation. Current approaches often rely on the reduction of corresponding dihydroflavonols or the manipulation of flavan-3-ols. mdpi.comoup.com Future research should focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry at the C2, C3, and C4 positions of the flavan (B184786) nucleus is a promising avenue. This could involve metal-catalyzed hydrogenations or organocatalytic approaches to achieve high diastereoselectivity and enantioselectivity.

Enzymatic Synthesis: Exploring the use of isolated enzymes, such as dihydroflavonol 4-reductases (DFRs), in chemoenzymatic strategies could offer a highly specific and environmentally benign route to this compound and its stereoisomers. nih.govcnjournals.com

Protecting Group Strategies: The development of more efficient and orthogonal protecting group strategies is crucial for the regioselective modification of the various hydroxyl groups on the A and B rings, facilitating the synthesis of a wider range of derivatives.

A summary of current and potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Key Features | Potential Advantages | Challenges |

| Chemical Reduction | Reduction of dihydroflavonols (e.g., with sodium borohydride). | Access to racemic or diastereomeric mixtures. | Lack of stereocontrol, leading to mixtures that are difficult to separate. |

| Biomimetic Synthesis | Acid-catalyzed condensation of flavan-3,4-diols with nucleophiles. frontiersin.orgresearchgate.net | Mimics natural proanthocyanidin (B93508) formation. | Instability of flavan-3,4-diol precursors. nih.gov |

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts. | High potential for stereocontrol. | Catalyst development and optimization can be resource-intensive. |

| Enzymatic Synthesis | Utilization of enzymes like DFRs. nih.govcnjournals.com | High stereospecificity and mild reaction conditions. | Enzyme stability and availability can be limiting factors. |

Table 1: Overview of Synthetic Methodologies for this compound and Related Flavan-3,4-diols

Exploration of Undiscovered this compound Derivatives and Oligomers

This compound serves as a monomeric unit for a diverse array of naturally occurring oligomeric flavonoids, primarily proteracacinidins and promelacacinidins, which have been identified in the heartwood of Acacia species. researchgate.netmdpi.comresearchgate.net These oligomers exhibit a remarkable variety of interflavanoid linkages, including C-C and C-O-C bonds. researchgate.net Future research should aim to:

Isolate and Characterize Novel Oligomers: Comprehensive phytochemical investigation of Acacia and other plant species is likely to reveal a plethora of undiscovered dimers, trimers, and higher oligomers derived from this compound. taylorfrancis.com Advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in their structural elucidation. oregonstate.edu

Synthesize Novel Derivatives: The development of the synthetic methodologies described in section 10.1 will enable the targeted synthesis of novel derivatives with modified hydroxylation patterns or glycosylation, which are not readily accessible from natural sources.

Investigate Doubly-Linked Analogues: The discovery of doubly-linked proteracacinidin analogues highlights the structural complexity of these compounds. researchgate.nettaylorfrancis.com Further exploration in this area could reveal novel structural motifs with unique biological activities.

Table 2 lists some of the known derivatives and oligomers of this compound, providing a foundation for future discovery.

| Compound Name | Class | Source | Reference(s) |

| This compound 8-methyl ether | Derivative | Acacia caffra, Acacia kempeana | mdpi.com |

| Epioritin-(4β→6)-oritin-4alpha-ol | Dimer (Proteracacinidin) | Acacia galpinii, Acacia caffra | researchgate.net |

| Epioritin-(4β→5)-epioritin-4alpha-ol | Dimer (Proteracacinidin) | Acacia galpinii, Acacia caffra | semanticscholar.org |

| Epioritin-(4β→6)-epioritin-(4α→4)-epioritin-4beta-ol | Trimer (Proteracacinidin) | Acacia caffra | researchgate.net |

| This compound-(6→6)-epioritin-4beta-ol | Dimer (bis-Leucoteracacinidin) | Acacia galpinii, Acacia caffra | mdpi.com |

Table 2: Known Derivatives and Oligomers of this compound

Mechanistic Studies of Non-Enzymatic and Enzyme-Assisted Oligomerization

The formation of the diverse array of oligomers from this compound is a complex process that can occur through both non-enzymatic and enzyme-assisted pathways. Understanding these mechanisms is crucial for controlling the synthesis of specific oligomers and for comprehending their biosynthesis in plants.

Non-Enzymatic Polymerization: Proanthocyanidin formation can occur non-enzymatically under acidic conditions, where a flavan-3,4-diol like this compound can generate a carbocation at the C4 position, which then attacks a nucleophilic position on another flavanol unit. frontiersin.orgnih.gov The factors governing the regioselectivity and stereoselectivity of these reactions, such as pH and solvent effects, require further investigation. The self-condensation of epioritin-4-ol derivatives has been noted as a potential pathway. taylorfrancis.com

Enzyme-Assisted Polymerization: While non-enzymatic synthesis is possible, the specificity of interflavanoid bonds in many natural proanthocyanidins (B150500) suggests the involvement of enzymes. frontiersin.org The role of enzymes like laccases and peroxidases in the oxidative coupling of flavonoids has been demonstrated for other classes of these compounds and warrants investigation in the context of this compound oligomerization. frontiersin.orgnih.gov The identification and characterization of specific enzymes from Acacia species that catalyze these reactions would be a significant breakthrough.

Advanced In Vitro Studies of this compound Interactions with Plant Biomolecules

The biological functions of flavonoids are often mediated by their interactions with other biomolecules, such as proteins and cell wall components. nih.gov There is a significant gap in our knowledge regarding the specific interactions of this compound.

Protein Interactions: Future studies should employ techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and affinity chromatography to investigate the binding of this compound and its oligomers to various plant proteins. Of particular interest are enzymes involved in metabolic pathways and defense responses, as well as storage proteins. mdpi.com Understanding these interactions could reveal novel regulatory roles for this compound.

Cell Wall Interactions: The plant cell wall is a complex matrix of polysaccharides and proteins. researchgate.net Investigating the non-covalent interactions of this compound with cellulose, hemicellulose, and pectin (B1162225) could shed light on its potential role in cell wall structure and mechanics. researchgate.net Such interactions could influence cell growth, development, and defense against pathogens.

Investigation of this compound's Role in Plant Adaptation and Environmental Responses

The accumulation of flavonoids, including leucoanthocyanidins, is often associated with plant responses to environmental stress. researchgate.net Acacia species, where this compound is found, are often adapted to harsh environments, suggesting a role for this compound in stress tolerance.

Abiotic Stress: Research should focus on quantifying the levels of this compound and its oligomers in Acacia species subjected to various abiotic stresses such as drought, salinity, and high light intensity. This could be correlated with physiological markers of stress tolerance to establish a functional link. The induction of anthocyanin biosynthesis, a related pathway, is a known response to environmental stress. frontiersin.org

Biotic Stress: Flavonoids are known to be involved in plant defense against herbivores and pathogens. mdpi.com Investigating the effects of this compound and its derivatives on the growth and feeding behavior of insects, as well as their antimicrobial properties against plant pathogens, would be a valuable area of research.

Metabolic Engineering: Once the genes and enzymes responsible for the biosynthesis of this compound are fully characterized, metabolic engineering approaches could be used to modulate its production in plants. This could lead to the development of crops with enhanced stress tolerance or improved nutritional qualities.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural identity and purity of Epioritin-4alpha-ol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm functional groups and stereochemistry. For complex spectra, apply 2D techniques like COSY, HSQC, and HMBC to resolve overlapping signals .

- X-ray Crystallography : Employ single-crystal analysis to determine absolute configuration, particularly for novel derivatives .

- High-Performance Liquid Chromatography (HPLC) : Validate purity using reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water gradient). Report retention times and peak area percentages (>95% purity recommended for biological assays) .

- Elemental Analysis : Compare experimental C/H/N ratios with theoretical values (deviation <0.4% acceptable) .

Q. What synthetic strategies are effective for producing this compound, and how can reaction yields be systematically optimized?

- Methodological Answer :

- Retrosynthetic Analysis : Break down the molecule into accessible precursors (e.g., terpenoid or flavonoid backbones) and identify key bond-forming steps .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, catalyst loading, solvent polarity). Example:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Catalyst (Pd/C) | 1–5 mol% | 3 mol% |

| Reaction Time | 6–24 hrs | 12 hrs |

| Yield Improvement | 45% → 72% |

- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while monitoring yield stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro and in vivo studies?

- Methodological Answer :

- Meta-Analysis Framework : Aggregate data from ≥10 independent studies using PRISMA guidelines. Stratify results by model system (e.g., cancer cell lines vs. primary cells) and dosage ranges. Apply statistical tests (e.g., ANOVA) to identify confounding variables .

- Dose-Response Reevaluation : Replicate conflicting assays using standardized protocols (e.g., IC₅₀ determination via MTT assay with controlled O₂ levels). Address batch-to-batch compound variability via QC/QA checks .

- Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., NF-κB pathway inhibition) in disputed models .

Q. What computational strategies are most effective for modeling this compound’s interactions with biological targets, and how can these be validated experimentally?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding using AMBER or GROMACS. Prioritize docking poses with lowest RMSD values (<2.0 Å) and analyze hydrogen-bonding networks .

- QSAR Modeling : Curate a dataset of 50+ analogs to develop predictive models (e.g., Random Forest regression) for bioactivity optimization. Validate with leave-one-out cross-validation (R² >0.7 required) .

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Correlate computational Kd predictions with empirical data .

Q. How can isotopic labeling (e.g., ¹⁴C, ²H) be applied to track this compound’s metabolic fate in complex biological systems?

- Methodological Answer :

- Radiolabeling Synthesis : Incorporate ¹⁴C at stable positions (e.g., methoxy groups) via Ullmann coupling. Confirm specific activity (e.g., 50 mCi/mmol) using liquid scintillation counting .

- Mass Spectrometry Imaging (MSI) : Map metabolite distributions in tissue sections with 10 µm resolution. Compare labeled vs. unlabeled cohorts to distinguish endogenous vs. exogenous pathways .

- Pharmacokinetic Modeling : Use compartmental models (e.g., NONMEM) to estimate absorption/distribution parameters from plasma concentration-time curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.